3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol
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Overview
Description
3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that features a furan ring fused to a pyrazole ring with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with phenylhydrazine under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in ethanol or acetic acid under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using the same principles as laboratory synthesis, with adjustments for reaction vessel size, temperature control, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Similar structure but with a carbothioamide group, showing antimicrobial activity.
5-Furan-2-yl-4H-[1,2,4]-triazole-3-thiol: Contains a triazole ring instead of a pyrazole ring, used for its antifungal properties.
Uniqueness
3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-ol is unique due to its combination of a furan ring and a pyrazole ring with a phenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
1005591-87-6; 6836-83-5 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.235 |
IUPAC Name |
5-(furan-2-yl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H10N2O2/c16-13-9-11(12-7-4-8-17-12)14-15(13)10-5-2-1-3-6-10/h1-9,14H |
InChI Key |
LJWKEOLULDABCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=CO3 |
solubility |
not available |
Origin of Product |
United States |
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